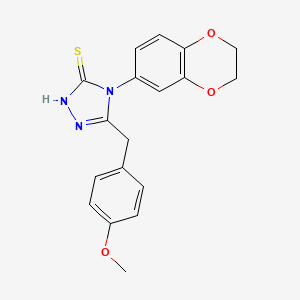
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one of interest, typically involves multiple steps, including the preparation of key intermediates through reactions such as condensation, cyclization, and alkylation. For example, Bekircan et al. (2008) describe the synthesis of triazole derivatives by condensing amino-triazole with ethyl bromoacetate, followed by reactions with hydrazine hydrate and various aromatic aldehydes to form arylidene hydrazides (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of triazole compounds, including their tautomeric forms and bond lengths, can be elucidated using spectroscopic methods and density functional theory (DFT) calculations. Srivastava et al. (2016) conducted a detailed analysis of a new triazole compound's synthesis, exploring its tautomeric forms and providing insights into its molecular structure through DFT-based calculations and spectral data (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cyclization and alkylation, to form structurally diverse compounds. The chemical reactivity of these compounds can be explored through molecular electrostatic potential surface and various electronic parameters, aiding in the synthesis of compounds with targeted biological activities (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, can be determined through experimental methods and are crucial for understanding their behavior in different environments. For instance, the crystal structure of certain triazole compounds has been determined using X-ray diffraction techniques, revealing details about their molecular arrangement and interactions (Şahin, Kantar, Bekircan, Şaşmaz, & Buyukgungor, 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. These properties can be investigated through experimental studies and theoretical calculations, providing insights into their potential applications and mechanisms of action (Srivastava et al., 2016).
科学的研究の応用
Anticancer Applications
A study focused on the synthesis and evaluation of anticancer activity of new derivatives, demonstrating that some synthesized compounds exhibit significant activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, and leukemia cancers. These findings suggest the potential of these compounds in anticancer drug development (Bekircan et al., 2008).
Anti-inflammatory Activity
Another study synthesized derivatives displaying anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Labanauskas et al., 2004).
Antimicrobial Applications
Research into the antimicrobial activities of some new 1,2,4-triazole derivatives found that certain compounds possess good to moderate activities against various microorganisms, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2010).
Antioxidant and Enzyme Inhibition
A study reported the synthesis, characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting their potential as antioxidant agents and enzyme inhibitors (Pillai et al., 2019).
Molecular Docking and Inhibition Studies
Investigations into benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors conducted detailed studies on their anti-cancer properties using density functional theory and molecular docking, underscoring their role as promising compounds in cancer therapy (Karayel, 2021).
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-22-14-5-2-12(3-6-14)10-17-19-20-18(25)21(17)13-4-7-15-16(11-13)24-9-8-23-15/h2-7,11H,8-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPUCVOQRHTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)
![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)
![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)

![3-{[5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4622641.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)
![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)